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Compound of Interest

Compound Name:
3-[(4-Chlorobenzyl)oxy]-4-

methoxybenzaldehyde

CAS No.: 423156-83-6

Cat. No.: B1606681

Get Quote

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract
This technical guide provides an in-depth examination of 3-[(4-Chlorobenzyl)oxy]-4-
methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in synthetic

chemistry and medicinal research. The document details the compound's formal nomenclature,

physicochemical properties, and a validated synthetic protocol via the Williamson ether

synthesis. A thorough analysis of its spectroscopic signature is presented to serve as a

benchmark for characterization. Furthermore, the guide explores the compound's role as a

synthetic precursor, particularly in the development of chalcones with potential antimicrobial

applications. This whitepaper is structured to provide researchers and drug development

professionals with the foundational knowledge and practical methodologies required to

synthesize, characterize, and utilize this compound in advanced research settings.
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IUPAC Name and Structural Identification
The formal IUPAC name for the compound is 3-[(4-Chlorobenzyl)oxy]-4-
methoxybenzaldehyde. This nomenclature precisely describes the molecular architecture:

Benzaldehyde: The parent structure is a benzene ring substituted with a formyl group (-

CHO).

4-methoxy: A methoxy group (-OCH₃) is attached to the fourth carbon of the benzaldehyde

ring.

3-[(4-Chlorobenzyl)oxy]: An ether linkage is present at the third carbon. The oxygen atom is

connected to a 4-chlorobenzyl group, which consists of a benzyl group (-CH₂-Ph) substituted

with a chlorine atom at the para-position of its phenyl ring.

The compound is also known by synonyms such as 3-(4-Chloro-benzyloxy)-4-methoxy-

benzaldehyde.

Key Identifiers:

Molecular Formula: C₁₅H₁₃ClO₃[1]

Molecular Weight: 276.72 g/mol [1]

Canonical SMILES: COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl

InChIKey: YAOBGNSGZATOPE-UHFFFAOYSA-N[1]

Physicochemical Properties
While specific experimental data for this exact compound is sparse in public literature,

properties can be inferred from its precursors and structurally similar molecules. The starting

material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), is a crystalline solid.[2] The final

product is expected to be a stable solid at room temperature.
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Property Value / Expected Value Source / Rationale

Molecular Weight 276.72 g/mol
Calculated from formula

C₁₅H₁₃ClO₃[1]

Exact Mass 276.055322 g/mol
High-resolution mass

spectrometry reference[1]

Physical State Solid
Inferred from related

compounds[3]

Solubility

Soluble in common organic

solvents (e.g., DMSO, CH₂Cl₂,

Ethyl Acetate)

Based on typical solubility of

protected benzaldehydes

Melting Point Not reported
A Safety Data Sheet indicates

no data is available[3]

Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely adopted method for preparing 3-[(4-Chlorobenzyl)oxy]-4-
methoxybenzaldehyde is the Williamson ether synthesis. This reaction is a classic Sₙ2

pathway involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5][6]

Reaction Principle and Causality
The synthesis proceeds in two conceptual steps:

Deprotonation: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde

(isovanillin) is deprotonated by a suitable base to form a more nucleophilic phenoxide anion.

The choice of base is critical; for aryl ethers, moderately strong bases like potassium

carbonate (K₂CO₃) are effective and prevent side reactions.[4]

Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic benzylic

carbon of 4-chlorobenzyl chloride. The chloride ion serves as the leaving group. Primary

benzylic halides are excellent substrates for Sₙ2 reactions as they are reactive and less

prone to E2 elimination side reactions.[5][6]
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Materials:

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, 99%)[2]

4-Chlorobenzyl chloride (99%)

Potassium Carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Hexane

Deionized Water

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq),

and anhydrous DMF.

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 4-

chlorobenzyl chloride (1.1 eq) to the mixture.

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel

containing deionized water.

Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then

with brine to remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization from an

ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield the pure product.

Synthesis Workflow Diagram
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Caption: High-level workflow for the synthesis of the target compound.
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Spectroscopic Characterization and Validation
Structural confirmation is achieved through a combination of NMR spectroscopy, infrared

spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a reliable standard for structural verification. The values below

are based on computational predictions and analysis of similar structures.[1]

¹H NMR (400 MHz, CDCl₃):

δ ~9.85 (s, 1H): Aldehydic proton (-CHO).

δ ~7.40 (d, J=8.4 Hz, 2H): Aromatic protons on the chlorobenzyl ring ortho to the -CH₂-

group.

δ ~7.35 (d, J=8.4 Hz, 2H): Aromatic protons on the chlorobenzyl ring ortho to the chlorine

atom.

δ ~7.45 (m, 2H): Aromatic protons on the benzaldehyde ring.

δ ~6.95 (d, J=8.0 Hz, 1H): Aromatic proton on the benzaldehyde ring.

δ ~5.15 (s, 2H): Benzylic protons (-O-CH₂-Ar).

δ ~3.90 (s, 3H): Methoxy protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃): The SpectraBase service offers computed ¹³C NMR data which

can be accessed for detailed peak assignments.[1] Key expected signals include:

δ ~191.0: Aldehyde carbonyl carbon.

δ ~155.0, ~150.0: Aromatic carbons attached to oxygen.

δ ~135-128: Aromatic carbons of the chlorobenzyl ring.

δ ~130-110: Aromatic carbons of the benzaldehyde ring.
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δ ~71.0: Benzylic carbon (-O-CH₂-).

δ ~56.0: Methoxy carbon.

Infrared (IR) Spectroscopy
Expected characteristic absorption bands:

~3050-3100 cm⁻¹: Aromatic C-H stretch.

~2850, ~2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).

~1685 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

~1590, ~1500 cm⁻¹: Aromatic C=C ring stretches.

~1270, ~1020 cm⁻¹: Aryl ether C-O stretches.

~820 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₃ClO₃.

The mass spectrum will exhibit a characteristic isotopic pattern for the [M]+ and [M+H]+ ions

due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Research and Drug Development
Substituted benzaldehydes are crucial building blocks in organic synthesis. 3-[(4-
Chlorobenzyl)oxy]-4-methoxybenzaldehyde serves as a precursor for more complex

molecules, notably chalcones, which are known for a wide range of biological activities.

Precursor for Chalcone Synthesis
This compound is a key reactant in the Claisen-Schmidt condensation with various substituted

acetophenones to produce chalcones.[7] Chalcones are α,β-unsaturated ketones that form the

core of many biologically active compounds.

Potential Biological Significance
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The structural motifs within this molecule are associated with biological activity:

Chlorinated Aromatic Rings: The presence of a 4-chlorobenzyl group can enhance the

biological activity of molecules, a strategy often employed in medicinal chemistry to improve

potency or modify pharmacokinetic properties.[8]

Vanillin Core: The underlying 3-oxy-4-methoxybenzaldehyde structure is derived from

isovanillin, a vanillin isomer. Vanillin derivatives are explored for their antimicrobial,

antioxidant, and anti-inflammatory properties.[9]

Research has shown that chalcones synthesized from similar benzyloxy benzaldehyde

precursors exhibit significant antimicrobial and antifungal properties.[7][8] This suggests that 3-
[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a valuable intermediate for developing

novel therapeutic agents.

Proposed Research Pathway Diagram
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Caption: A potential research pathway utilizing the title compound.
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Conclusion
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a synthetically accessible and valuable

chemical intermediate. Its preparation via the robust Williamson ether synthesis is

straightforward and high-yielding. The well-defined spectroscopic profile allows for

unambiguous structural confirmation. Its primary utility lies in its role as a precursor for

constructing more complex molecular scaffolds, such as chalcones, which are promising

candidates in the search for new antimicrobial agents. This guide provides the necessary

technical foundation for its synthesis, characterization, and strategic application in modern

chemical and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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